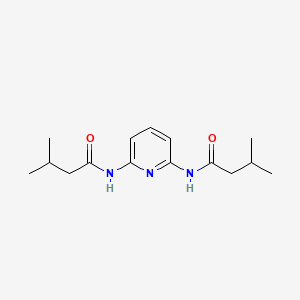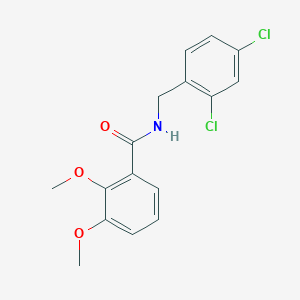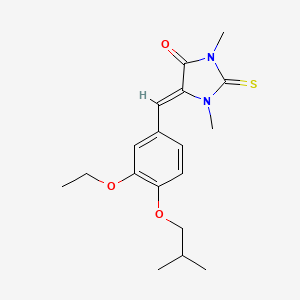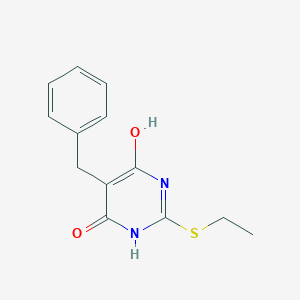
N,N'-2,6-pyridinediylbis(3-methylbutanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-2,6-pyridinediylbis(3-methylbutanamide), commonly known as PDDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDDMB is a type of amide compound that is synthesized using specific methods and has unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PDDMB is not fully understood, but it is believed to involve the formation of complexes with metal ions. PDDMB has been shown to form stable complexes with various metal ions such as copper, zinc, and nickel. These metal complexes can then interact with biological systems and potentially exhibit biological activities.
Biochemical and Physiological Effects:
PDDMB has various biochemical and physiological effects, including its potential role as an antioxidant and antimicrobial agent. PDDMB has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. PDDMB has also been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PDDMB in lab experiments is its stability and ease of synthesis. PDDMB can be synthesized using specific methods and is stable under various conditions. However, one limitation of using PDDMB in lab experiments is its potential toxicity. PDDMB has been shown to exhibit cytotoxicity against various cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on PDDMB, including its potential applications in drug discovery and as a biosensor. PDDMB can be used as a starting material for the synthesis of new compounds with potential biological activities. Additionally, PDDMB can be used as a biosensor for the detection of specific metal ions in biological systems. Further research is needed to fully understand the potential applications of PDDMB in these fields.
Conclusion:
In conclusion, PDDMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDDMB is synthesized using specific methods and has unique biochemical and physiological effects. PDDMB has various scientific research applications, including its use in the synthesis of new compounds with potential biological activities. Further research is needed to fully understand the potential applications of PDDMB in drug discovery and as a biosensor.
Métodos De Síntesis
The synthesis of PDDMB involves a multi-step process that requires specific chemicals and equipment. The first step involves the reaction of 2,6-pyridinedicarboxylic acid with thionyl chloride to form 2,6-pyridinedicarbonyl chloride. The second step involves the reaction of 2,6-pyridinedicarbonyl chloride with 3-methylbutan-1-amine to form N-(3-methylbutan-1-yl)pyridine-2,6-dicarboxamide. The final step involves the reaction of N-(3-methylbutan-1-yl)pyridine-2,6-dicarboxamide with thionyl chloride to form PDDMB.
Aplicaciones Científicas De Investigación
PDDMB has various scientific research applications, including its use in the synthesis of new compounds with potential biological activities. PDDMB has been used in the synthesis of various compounds such as pyridine-based macrocycles, which have potential applications in drug discovery. PDDMB has also been used in the synthesis of novel fluorescent sensors that can detect specific metal ions in biological systems.
Propiedades
IUPAC Name |
3-methyl-N-[6-(3-methylbutanoylamino)pyridin-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10(2)8-14(19)17-12-6-5-7-13(16-12)18-15(20)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNZWYULBRTMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CC=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-2,6-pyridinediylbis(3-methylbutanamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)

![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)

![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)



![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)
![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)
